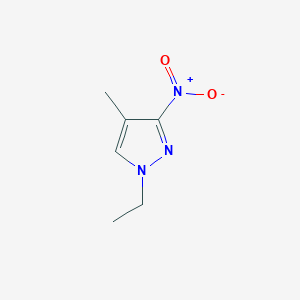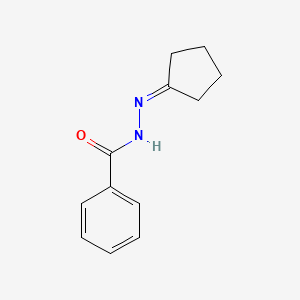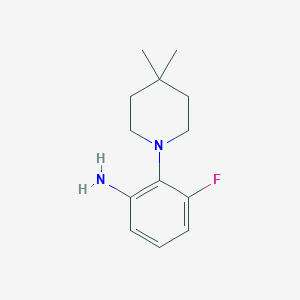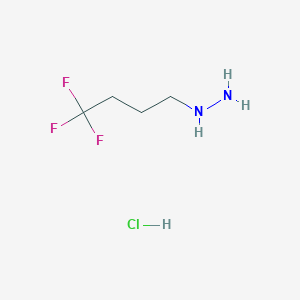![molecular formula C11H11F2N3 B11714935 2-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]aniline](/img/structure/B11714935.png)
2-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(Difluorometil)-4-metil-1H-pirazol-1-il]anilina es un compuesto químico con la fórmula molecular C11H11F2N3. Este compuesto se caracteriza por la presencia de un grupo difluorometil unido a un anillo de pirazol, que está conectado a una unidad de anilina. La estructura única de este compuesto lo convierte en un tema interesante para varios estudios científicos y aplicaciones.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-[3-(Difluorometil)-4-metil-1H-pirazol-1-il]anilina generalmente implica la difluorometilación de derivados de pirazol. Un método común incluye la reacción de 3-(difluorometil)-4-metil-1H-pirazol con anilina en condiciones específicas. La reacción generalmente se lleva a cabo en presencia de una base y un solvente adecuado, como la dimetilformamida (DMF), a temperaturas elevadas .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar procesos de difluorometilación a gran escala utilizando sistemas catalíticos avanzados. Las reacciones catalizadas por metales de transición, como las que involucran catalizadores de paladio o cobre, a menudo se emplean para lograr altos rendimientos y selectividad .
Análisis De Reacciones Químicas
Tipos de reacciones
2-[3-(Difluorometil)-4-metil-1H-pirazol-1-il]anilina experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas.
Sustitución: La unidad de anilina permite reacciones de sustitución aromática electrofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y peróxido de hidrógeno (H2O2).
Reducción: Se utilizan agentes reductores como borohidruro de sodio (NaBH4) e hidruro de litio y aluminio (LiAlH4).
Sustitución: Los reactivos electrofílicos como el bromo (Br2) y el ácido nítrico (HNO3) se emplean para reacciones de sustitución.
Productos principales formados
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir óxidos de pirazol difluorometilados, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en el anillo de anilina .
Aplicaciones Científicas De Investigación
2-[3-(Difluorometil)-4-metil-1H-pirazol-1-il]anilina tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por sus posibles actividades biológicas, incluida la inhibición enzimática.
Medicina: Explorado por su potencial como intermedio farmacéutico.
Industria: Utilizado en el desarrollo de agroquímicos y otros productos industriales.
Mecanismo De Acción
El mecanismo de acción de 2-[3-(Difluorometil)-4-metil-1H-pirazol-1-il]anilina implica su interacción con objetivos moleculares específicos. El grupo difluorometil mejora la lipofilia del compuesto, lo que le permite penetrar las membranas biológicas de manera más efectiva. Esta propiedad lo convierte en un valioso candidato para el desarrollo de fármacos, ya que puede interactuar con varias enzimas y receptores dentro del cuerpo .
Comparación Con Compuestos Similares
Compuestos similares
- 3-(Difluorometil)-4-metil-1H-pirazol
- 4-Metil-1H-pirazol-1-il]anilina
- 2-[3-(Trifluorometil)-4-metil-1H-pirazol-1-il]anilina
Singularidad
2-[3-(Difluorometil)-4-metil-1H-pirazol-1-il]anilina es única debido a la presencia del grupo difluorometil, que imparte propiedades químicas y físicas distintas. Este grupo mejora la estabilidad y reactividad del compuesto, convirtiéndolo en un intermedio valioso en diversas síntesis químicas .
Propiedades
Fórmula molecular |
C11H11F2N3 |
|---|---|
Peso molecular |
223.22 g/mol |
Nombre IUPAC |
2-[3-(difluoromethyl)-4-methylpyrazol-1-yl]aniline |
InChI |
InChI=1S/C11H11F2N3/c1-7-6-16(15-10(7)11(12)13)9-5-3-2-4-8(9)14/h2-6,11H,14H2,1H3 |
Clave InChI |
YKNCTZVQBXIQRD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(N=C1C(F)F)C2=CC=CC=C2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(Difluoromethyl)-3-methyl-4-[(trimethylsilyl)ethynyl]-1H-pyrazole](/img/structure/B11714854.png)


![1-benzyl-9H-pyrido[3,4-b]indole](/img/structure/B11714863.png)
![Ethyl 2,4-diethoxy-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate](/img/structure/B11714864.png)
![(3aR,6aR)-hexahydrofuro[3,4-d][1,2]oxazole](/img/structure/B11714870.png)

![4-[(4-{4-[(4-Aminophenyl)sulfanyl]phenoxy}phenyl)sulfanyl]aniline](/img/structure/B11714903.png)

![(1S,4R)-9-methyl-8-azatetracyclo[5.5.3.01,8.04,9]pentadec-5-ene](/img/structure/B11714911.png)

![(1R,2R,6S,7S)-2-methyl-4-azatricyclo[5.2.1.02,6]decane-3,5-dione](/img/structure/B11714929.png)

